Acetic acid, cyano-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester
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Overview
Description
Acetic acid, cyano-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of cyano, trifluoro, and trifluoromethyl groups, which contribute to its distinct reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, cyano-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester typically involves the reaction of acetic acid derivatives with cyano and trifluoromethyl-containing reagents. One common method includes the use of trifluoroacetic acid and cyanoethyl compounds under controlled conditions to achieve the desired esterification.
Industrial Production Methods
Industrial production of this compound often employs large-scale esterification processes, utilizing catalysts and optimized reaction conditions to maximize yield and purity. The use of strong-acid cation exchange resins as catalysts is common in these processes .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, cyano-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or trifluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Strong acids or bases are commonly used as catalysts.
Substitution: Nucleophiles such as amines or thiols are often employed under mild to moderate conditions.
Major Products
The major products formed from these reactions include trifluoroacetic acid derivatives and substituted cyano compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Acetic acid, cyano-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme mechanisms and protein interactions.
Medicine: It is explored for potential pharmaceutical applications due to its ability to modify biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism by which acetic acid, cyano-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of cyano and trifluoromethyl groups enhances its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl trifluoroacetate: This compound shares the trifluoroacetate moiety but lacks the cyano group, resulting in different reactivity and applications.
Methyl trifluoroacetate: Similar to ethyl trifluoroacetate, it is used in organic synthesis but has distinct physical and chemical properties.
Uniqueness
Acetic acid, cyano-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester is unique due to the combination of cyano and trifluoromethyl groups, which impart specific reactivity and stability. This makes it particularly valuable in applications requiring high reactivity and selectivity.
Properties
CAS No. |
500116-88-1 |
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Molecular Formula |
C6H3F6NO2 |
Molecular Weight |
235.08 g/mol |
IUPAC Name |
1,1,1,3,3,3-hexafluoropropan-2-yl 2-cyanoacetate |
InChI |
InChI=1S/C6H3F6NO2/c7-5(8,9)4(6(10,11)12)15-3(14)1-2-13/h4H,1H2 |
InChI Key |
PFMNBIBQXSEZCG-UHFFFAOYSA-N |
Canonical SMILES |
C(C#N)C(=O)OC(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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